3,3'-Thiodipropiophenone
Description
The sulfur bridge in its structure likely influences its reactivity, solubility, and stability compared to non-sulfur analogs.
Properties
CAS No. |
23080-98-0 |
|---|---|
Molecular Formula |
C18H18O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(3-oxo-3-phenylpropyl)sulfanyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H18O2S/c19-17(15-7-3-1-4-8-15)11-13-21-14-12-18(20)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
FEKPPNWLRHDBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCSCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Thiodipropiophenone typically involves the reaction of 3,3’-thiodipropionic acid with phenylmagnesium bromide, followed by oxidation . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
3,3’-Thiodipropiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thioether group into a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
3,3’-Thiodipropiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-Thiodipropiophenone involves its interaction with various molecular targets. The thioether linkage can participate in redox reactions, while the phenyl rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
3,3'-Thiodipropionic Acid
- Structure: Features a sulfur bridge connecting two propionic acid groups instead of propiophenone.
- Properties :
- Key Differences: Reactivity: Propiophenone groups in 3,3'-thiodipropiophenone may enhance lipophilicity and alter redox behavior compared to the acidic analog. Applications: this compound is more suited for organic synthesis (e.g., ketone-based reactions), while 3,3'-thiodipropionic acid is preferred in industrial stabilization.
3,3'-Diaminobenzidine
- Structure : A benzidine derivative with two amine groups.
- Properties: Carcinogenic and mutagenic (classified as a hazardous substance) . Low water solubility and high thermal stability (melting point: 176–180°C) .
- Key Differences: Toxicity: 3,3'-Diaminobenzidine poses significant health risks (e.g., carcinogenicity), whereas this compound’s toxicity profile is undefined in the evidence. Functionality: The amine groups in diaminobenzidine enable its use in immunohistochemistry, contrasting with the ketone-based reactivity of thiodipropiophenone.
Thiophene Derivatives
- Example : 3,3'-(Hexafluorocyclopentene-diyl)bis[5-(trifluoromethylphenyl)-2-methyl]thiophene .
- Properties :
- Fluorinated structure enhances thermal and chemical stability.
- Applications in optoelectronics due to conjugated π-systems.
- Key Differences: Electronic Properties: Thiophene derivatives exhibit semiconductor behavior, unlike the non-conjugated thiodipropiophenone. Synthetic Utility: Fluorinated thiophenes are niche in advanced materials, while thiodipropiophenone may serve as a synthon in ketone chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
